molecular formula C12H12ClNO2S B1621055 2-Dimethylaminonaphthalene-6-sulfonyl chloride CAS No. 60151-27-1

2-Dimethylaminonaphthalene-6-sulfonyl chloride

Cat. No. B1621055
CAS RN: 60151-27-1
M. Wt: 269.75 g/mol
InChI Key: QJKFMFKDDZRROW-UHFFFAOYSA-N
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Description

2-Dimethylaminonaphthalene-6-sulfonyl chloride, also known as 6-(Dimethylamino)naphthalene-2-sulfonyl chloride, is a chemical compound with the molecular formula C12H12ClNO2S . It has an average mass of 269.747 Da and a monoisotopic mass of 269.027740 Da .


Molecular Structure Analysis

The molecular structure of 2-Dimethylaminonaphthalene-6-sulfonyl chloride consists of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

2-Dimethylaminonaphthalene-6-sulfonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 434.0±25.0 °C at 760 mmHg, and a flash point of 216.3±23.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 71.1±0.4 cm3, and its polar surface area is 46 Å2 .

Scientific Research Applications

Detection and Analysis of Amino Acids and Proteins

  • 2-Dimethylaminonaphthalene-6-sulfonyl chloride, commonly known as dansyl chloride, is used extensively in protein chemistry for identifying N-terminal amino acids in peptides and proteins. The dansyl chloride reacts with amino groups, allowing for the fluorescent identification of amino acids after acid hydrolysis (Harris, 1988).
  • The reagent forms stable, intensely fluorescent derivatives with amino acids, which can be separated and quantified using chromatography methods. This application is crucial for protein sequencing and understanding protein structures (Arnott & Ward, 1967).

Fluorogenic Labeling in Biological Research

  • Dansyl chloride is increasingly used for fluorogenic labeling in various fields of biological research. Its ability to form fluorescent derivatives with compounds like peptides and phenolic compounds makes it a valuable tool in neurobiology and other areas (Leonard & Osborne, 1975).

Analytical Chemistry Applications

  • It has been utilized for the quantitative analysis of small molecules like polyamines in biological samples, offering highly sensitive detection methods in chromatographic analyses (Brown et al., 1979).

Application in Studying Enzyme Reactions

  • Dansyl chloride is used to study enzyme reactions, for instance, by labeling myosin A and investigating the effects on its ATPase activity. This application helps in understanding the biochemical properties and the active sites of enzymes (Kasuya & Takashina, 1965).

Use in Analyzing Plant and Insect Biochemistry

  • The reagent has also been applied in the study of free amino acids in plants and insects, helping in the understanding of plant biochemistry and potential correlations with diseases (Barcelon, Mccoy & Donselman, 1983).

Studying Protein-Protein Interactions

  • Dansyl chloride has been used in fluorescence polarization studies to detect protein-protein interactions, such as the binding of lysozyme to thyroglobulin, providing insights into molecular interactions and structural biology (Rawitch & Weber, 1972).

Examination of Molecular Dynamics

  • The compound aids in the study of molecular dynamics, such as investigating the fluorescence lifetime and rotational correlation time in protein complexes, thereby contributing to our understanding of protein structure and behavior (Takeda & Yamamoto, 1990).

Analytical Method Development

  • It is instrumental in developing sensitive assays for detecting and quantifying proteins and amino acids, even in minute quantities, which is critical in biochemical research and diagnostics (Schultz & Wassarman, 1977).

properties

IUPAC Name

6-(dimethylamino)naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S/c1-14(2)11-5-3-10-8-12(17(13,15)16)6-4-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKFMFKDDZRROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376340
Record name 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylaminonaphthalene-6-sulfonyl chloride

CAS RN

60151-27-1
Record name 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BKK Fung, L Stryer - Biochemistry, 1978 - ACS Publications
… Eosin 5-isothiocyanate, 1-dimethylaminonaphthalene5-sulfonyl chloride, 2-dimethylaminonaphthalene-5-sulfonyl chloride, and 2-dimethylaminonaphthalene-6-sulfonyl chloride were …
Number of citations: 518 pubs.acs.org
L Homchaudhuri, S Kumar, R Swaminathan - FEBS letters, 2006 - Elsevier
… In this work, HEWL was covalently tagged with the fluorescent probe, 2-dimethylaminonaphthalene-6-sulfonyl chloride (dansyl chloride from now on) in order to specifically monitor the …
Number of citations: 38 www.sciencedirect.com
C Hartmann-Thompson, DL Keeley… - Chemistry of …, 2008 - ACS Publications
A series of polyhedral oligosilsesquioxane (POSS) nanosensors functionalized with fluorophores that change their wavelength of emission in response to their chemical environment …
Number of citations: 32 pubs.acs.org
C Kim, K Jung, JW Yu, S Park, SH Kim… - Chemistry of …, 2020 - ACS Publications
… dye, 4-[4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-1-ethylpyridinium perchlorate, and the hexadecane was labeled with a green dye, 2-dimethylaminonaphthalene-6-sulfonyl chloride. …
Number of citations: 23 pubs.acs.org
M Li, LG Reddy, R Bennett, ND Silva, LR Jones… - Biophysical journal, 1999 - cell.com
We have developed a method using fluorescence energy transfer (FET) to analyze protein oligomeric structure. Two populations of a protein are labeled with fluorescent donor and …
Number of citations: 176 www.cell.com
S Kumar, VK Ravi, R Swaminathan - Biochemical Journal, 2008 - portlandpress.com
… The dansyl probe, D-23 (2-dimethylaminonaphthalene-6-sulfonyl chloride), was purchased from Molecular Probes. SDS was obtained from Merck and CTAB was obtained from …
Number of citations: 77 portlandpress.com

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